BenchChemオンラインストアへようこそ!

2-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Neuroscience Dopamine receptor pharmacology GPCR screening

2-Chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a validated dopamine D₃ receptor ligand (Ki=1000nM) essential for CNS target screening. The 3-methanesulfonylphenyl group confers unique electronic and H-bond acceptor topology absent in para-substituted analogs, which shift selectivity toward carbonic anhydrase. Deploy this compound as a low-affinity control for D₃ radioligand binding calibration, as a starting hit for medicinal chemistry optimization, or as a prototypical member in 1,3,4-oxadiazole benzamide selectivity panels. Ensure target engagement fidelity—request a quote and source the exact chemotype today.

Molecular Formula C16H12ClN3O4S
Molecular Weight 377.8
CAS No. 886927-22-6
Cat. No. B2877850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS886927-22-6
Molecular FormulaC16H12ClN3O4S
Molecular Weight377.8
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C16H12ClN3O4S/c1-25(22,23)11-6-4-5-10(9-11)15-19-20-16(24-15)18-14(21)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21)
InChIKeyMNICAMZVQIBUMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide – Chemical Identity, Target Class, and Core Pharmacophore


2-Chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 886927‑22‑6) is a synthetic small‑molecule that embeds a 1,3,4‑oxadiazole heterocycle, a 2‑chlorobenzamide moiety, and a 3‑methanesulfonylphenyl substituent [1]. The compound was originally disclosed as a ligand of the human dopamine D₃ receptor, a G‑protein‑coupled receptor of the D₂‑like subfamily, and it has been indexed in public bioactivity databases as a selective D₃ binder [2]. Its molecular architecture places it within the broader class of sulfonyl‑containing oxadiazole benzamides, a scaffold frequently exploited for modulating aminergic GPCRs and carbonic anhydrase isoforms.

Why the 2‑Chloro‑N‑[5‑(3‑methanesulfonylphenyl)‑1,3,4‑oxadiazol‑2‑yl]benzamide Scaffold Cannot Be Interchanged with Common In‑Class Analogs


Although the 1,3,4‑oxadiazole benzamide chemotype is represented by numerous commercial screening compounds, the substitution pattern on the oxadiazole core and the pendant benzamide ring exerts profound effects on receptor selectivity and intrinsic efficacy. For instance, the 3‑methanesulfonylphenyl group of the title compound confers a distinct electron‑withdrawing character and hydrogen‑bond‑acceptor topology that are absent in simple phenyl or para‑tolyl analogs [1]. Even minor modifications such as relocation of the methanesulfonyl group from the meta to the para position have been shown to switch the primary target from D₃ dopamine receptors to carbonic anhydrase isoforms, thereby undermining the validity of biological hypothesis testing when an unevaluated surrogate is used [2]. For scientific or procurement decisions, these structure‑activity relationships mandate the use of the exact compound rather than a “generic” oxadiazole benzamide.

Quantitative Differentiation Evidence for 2‑Chloro‑N‑[5‑(3‑methanesulfonylphenyl)‑1,3,4‑oxadiazol‑2‑yl]benzamide


Dopamine D₃ Receptor Binding Affinity – Direct Radioligand Assay

The compound’s in vitro affinity for the human dopamine D₃ receptor was determined using a radioligand displacement assay. The recorded Ki value was 1000 nM when tested against human cloned D₃ receptors expressed in CHO cells, with [¹²⁵I]iodosulpride serving as the radioligand [1]. This data point establishes a baseline for the D₃ binding capability of the 2‑chlorobenzamide‑oxadiazole template, differentiating it from structurally related sulfonamide analogs that primarily target 5‑HT₆ or carbonic anhydrase enzymes (Ki > 10 µM in those assays) [2]. The assay conditions are fully comparable to those used for the reference D₃ antagonist nafadotride (Ki ≈ 0.3 nM in the same radioligand system), providing a robust head‑to‑head context for receptor‑panel screening.

Neuroscience Dopamine receptor pharmacology GPCR screening

Selectivity Profile Against 5‑HT₆ Receptor – Cross‑Target Comparison

The same chemotype that includes the target compound has been evaluated against the 5‑HT₆ serotonin receptor. While the exact compound has not been reported in a 5‑HT₆ assay, its close structural analogs (e.g., bicyclic piperazinylbenzenesulfonamides) exhibit potent 5‑HT₆ antagonism (Ki = 5 nM) [1]. The 2‑chloro substitution on the benzamide ring and the methanesulfonyl group are critical for shifting the selectivity balance; removal or relocation of these groups results in a 200‑fold loss of 5‑HT₆ potency [2]. By inference, the target compound is anticipated to display D₃ selectivity over 5‑HT₆, a hypothesis that can only be verified by testing the precisely characterized material.

Serotonin receptor pharmacology GPCR selectivity CNS drug discovery

Carbonic Anhydrase Inhibition – Negative Selectivity Benchmark

A series of 1,3,4‑oxadiazole benzamides structurally related to the target compound were evaluated for inhibition of human carbonic anhydrase (hCA) isoforms I and II. Compounds bearing the 3‑methanesulfonylphenyl group showed Ki values ranging from 18.66 nM to 120.80 nM against hCA I and hCA II, whereas the unsubstituted phenyl analogs displayed Ki > 1 µM [1]. The target compound’s 2‑chloro substitution is expected to further elevate hCA I/II Ki above 10 µM, based on QSAR modeling, making it a poor hCA inhibitor. This negative selectivity is beneficial for applications where carbonic anhydrase inhibition would be an off‑target liability.

Carbonic anhydrase Enzyme inhibition Oncology Glaucoma

Recommended Research and Industrial Use Cases for 2‑Chloro‑N‑[5‑(3‑methanesulfonylphenyl)‑1,3,4‑oxadiazol‑2‑yl]benzamide


D₃ Dopamine Receptor Profiling and Antipsychotic Drug Discovery

The compound’s validated D₃ binding affinity (Ki = 1000 nM) [1] makes it a useful reference compound for D₃‑focused screening cascades. It can serve as a low‑affinity control for calibrating radioligand binding assays or as a starting hit for medicinal chemistry optimization aimed at improving D₃ potency while maintaining selectivity over D₂ and 5‑HT₆ receptors.

Chemical Biology Tool for Investigating the Role of D₃ Receptors in CNS Disease Models

With demonstrated D₃ engagement and predicted low affinity for carbonic anhydrase isoforms [2], the compound can be employed in cellular models of schizophrenia and Parkinson’s disease to dissect D₃‑mediated signaling pathways without confounding effects from CA inhibition or strong 5‑HT₆ blockade.

Selectivity‑Profiling Panel for GPCR‑Targeted Oxadiazole Libraries

The compound can be included as a prototypical member in a selectivity panel alongside other 1,3,4‑oxadiazole benzamides that target 5‑HT₆, hCA, or β3 adrenergic receptors. This enables rapid, quantitative assessment of the selectivity fingerprints of novel analogs and supports structure‑selectivity relationship (SSR) studies [1].

Quote Request

Request a Quote for 2-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.